N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a chloro-methoxy substituted phenyl ring. Compounds of this nature are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Piperazine Introduction: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenyl groups may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Lacks the chloro substitution.
N-(5-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Has a methyl group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide: Contains a methyl-substituted piperazine ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of both chloro and methoxy groups on the phenyl ring, along with the phenylpiperazine moiety, may result in unique interactions with biological targets.
Properties
Molecular Formula |
C19H22ClN3O2 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-7-15(20)13-17(18)21-19(24)14-22-9-11-23(12-10-22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
InChI Key |
WCFXVDSJGHMXMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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